molecular formula C14H22ClN3O B7573366 (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone

(4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone

Cat. No. B7573366
M. Wt: 283.80 g/mol
InChI Key: MRNFSPBLOJPURS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone, also known as CDM, is a synthetic compound that has been widely used in scientific research. This compound belongs to the class of benzodiazepines, which are known for their anxiolytic, sedative, and hypnotic effects. However, the focus of

Mechanism of Action

The mechanism of action of (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone is similar to other benzodiazepines. Benzodiazepines bind to the GABA-A receptor, which is a ligand-gated ion channel that is responsible for inhibitory neurotransmission in the brain. Binding of benzodiazepines to the GABA-A receptor enhances the effects of GABA, leading to increased inhibition of neurotransmission. This results in the anxiolytic, sedative, and hypnotic effects of benzodiazepines.
Biochemical and physiological effects:
The biochemical and physiological effects of (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone are similar to other benzodiazepines. (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone enhances the effects of GABA, leading to increased inhibition of neurotransmission. This results in the anxiolytic, sedative, and hypnotic effects of (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone. (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone has also been shown to have anticonvulsant and muscle relaxant effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone in lab experiments is its well-established synthesis method and availability. (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone is readily available for research purposes, and its effects on the GABA-A receptor have been well-studied. However, one of the limitations of using (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone in lab experiments is its potential for abuse. Benzodiazepines are known for their addictive properties, and researchers must take precautions to prevent abuse of (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone.

Future Directions

There are several future directions for research on (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone. One direction is to study the effects of (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone on different subtypes of the GABA-A receptor. Another direction is to study the effects of (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone on other neurotransmitter systems, such as the glutamate system. Additionally, researchers could study the effects of (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone on different animal models of anxiety and stress-related disorders. Finally, researchers could study the potential therapeutic applications of (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone in the treatment of anxiety and stress-related disorders.

Synthesis Methods

The synthesis of (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone involves the reaction of 4-chloro-1H-pyrrole-2-carboxylic acid with 2-amino-2-methyl-1-propanol to form the corresponding ester. This ester is then reacted with 4-(2-methylpropyl)-1,4-diazepane-1-carboxylic acid to form (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone. The synthesis method has been well-established, and (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone is readily available for research purposes.

Scientific Research Applications

(4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone has been used in various scientific research studies, including neuroscience, pharmacology, and toxicology. In neuroscience, (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone has been used to study the effects of benzodiazepines on the GABA-A receptor, which is the primary target of benzodiazepines. (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone has also been used to study the role of benzodiazepines in anxiety and stress-related disorders. In pharmacology, (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone has been used to study the pharmacokinetics and pharmacodynamics of benzodiazepines. In toxicology, (4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone has been used to study the toxicity of benzodiazepines and their metabolites.

properties

IUPAC Name

(4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22ClN3O/c1-11(2)10-17-4-3-5-18(7-6-17)14(19)13-8-12(15)9-16-13/h8-9,11,16H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRNFSPBLOJPURS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCCN(CC1)C(=O)C2=CC(=CN2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chloro-1H-pyrrol-2-yl)-[4-(2-methylpropyl)-1,4-diazepan-1-yl]methanone

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